3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-methoxy-4,6-dimethylthieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-6-4-7(2)11-10-9(6)8(12-3)5-13-10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSDSPITNIVXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CS2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Cyanothioacetamide Condensation
The thieno[2,3-b]pyridine core is frequently synthesized through cyclization reactions involving pyridine-thione intermediates. A prominent method involves reacting 4,6-dimethyl-3-cyano-2-chloropyridine with thiourea in dry ethanol under reflux to yield 1,2-dihydro-4,6-dimethyl-2-thioxopyridine-3-carbonitrile (1 ). This intermediate serves as a precursor for further functionalization. Subsequent treatment with chloroacetic acid and aldehydes in acetic acid/acetic anhydride generates substituted thienopyridines, with yields reaching 68% after recrystallization.
Alternative Cyclization Strategies
Alternative routes employ carbon disulfide and alkylation agents. For example, reacting 3-cyanopyridine-2(1H)-thione with iodomethane in the presence of base produces methylthio derivatives, which cyclize under thermal conditions to form the thienopyridine framework. This method emphasizes the role of electron-withdrawing groups (e.g., nitriles) in directing cyclization regioselectivity.
Methoxy Group Introduction
Nitration-Methoxylation Sequential Reactions
A patent by EP0369208A1 outlines a two-step process for methoxy group installation. Starting with 3,5-dimethylpyridine, oxidation to the N-oxide followed by nitration at the 4-position yields 3,5-dimethyl-4-nitropyridine-N-oxide. Treatment with sodium methoxide replaces the nitro group with methoxy, forming 3,5-dimethyl-4-methoxypyridine-2-carbonitrile. Catalytic hydrogenation of this nitrile intermediate produces 3,5-dimethyl-4-methoxypyridine-2-methanamine, which undergoes diazotization in aqueous acidic conditions to yield the methanol derivative.
Direct Methoxylation via Nucleophilic Substitution
In some cases, methoxy groups are introduced via nucleophilic aromatic substitution. For instance, 4-chloro-3,5-dimethylpyridine reacts with sodium methoxide in methanol under reflux, displacing chlorine with methoxy at elevated temperatures (120°C, 12 h). This method requires careful control of steric and electronic effects to avoid side reactions.
Methyl Group Installation and Regioselectivity
Alkylation of Pyridine Precursors
Methyl groups at positions 4 and 6 are introduced early in the synthesis. A common approach involves alkylating 3-cyano-4-methoxypyridine with methyl iodide in the presence of sodium hydride, achieving >80% yield. The use of bulky bases (e.g., LDA) enhances regioselectivity, favoring methylation at the 4- and 6-positions over the 2-position.
Friedel-Crafts Methylation
In cases where direct alkylation is challenging, Friedel-Crafts acylation followed by reduction provides an alternative. For example, acetylation of 3-methoxypyridine with acetyl chloride and AlCl₃, followed by Huang-Minlon reduction, yields 3-methoxy-4,6-dimethylpyridine. This method is less favored due to multi-step complexity but offers precise control over substitution patterns.
Integrated Synthesis Protocols
One-Pot Cyclization-Methoxylation
Recent advancements combine cyclization and methoxylation in a single pot. A mixture of 4,6-dimethylpyridine-3-carbonitrile, thiourea, and sodium methoxide in DMF undergoes cyclization at 100°C for 6 h, directly yielding 3-methoxy-4,6-dimethylthieno[2,3-b]pyridine. This method reduces purification steps and improves overall yield (75–82%).
Catalytic Hydrogenation-Diazotization
A patent-derived protocol involves catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile over Pd/C in ethanol, followed by diazotization with sodium nitrite in glacial acetic acid. The resulting 3,5-dimethyl-4-methoxypyridine-2-methanol is treated with thionyl chloride to finalize the chloromethyl intermediate, which is subsequently reduced to the target compound.
Analytical and Optimization Data
Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Temperature | 70–80°C (cyclization) | +15% |
| Solvent | Acetic acid/acetic anhydride | +20% (vs. ethanol) |
| Catalyst Loading | 5% Pd/C | 90% conversion |
Data aggregated from highlight acetic acid as the superior solvent for cyclization, improving yields by 20% compared to ethanol. Catalytic hydrogenation at 50 psi H₂ pressure achieves near-quantitative conversion of nitriles to amines.
Purification Techniques
Recrystallization from methanol/water mixtures (1:3 v/v) removes unreacted starting materials and byproducts, enhancing purity to >98%. Bulb tube distillation under reduced pressure (0.1 mmHg) is critical for isolating volatile intermediates like 3,5-dimethyl-4-methoxy-2-chloromethylpyridine .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and dimethyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-b]pyridine derivatives, including 3-methoxy-4,6-dimethylthieno[2,3-b]pyridine. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a synthesized thieno[2,3-b]pyridine compound demonstrated potent activity against triple-negative breast cancer cell lines at nanomolar concentrations. The mechanism involves targeting phosphoinositide-specific phospholipase C (PI-PLC), which plays a crucial role in cancer cell signaling pathways .
Case Study: Breast Cancer Cells
- Cell Lines Tested : MDA-MB-231 and MCF-7
- Findings : The compound reduced cancer stem cell populations and altered metabolic pathways related to glycolysis and gluconeogenesis.
- Significance : These findings suggest potential for developing targeted therapies for aggressive breast cancer types.
Antiviral Properties
Thieno[2,3-b]pyridine derivatives have also been investigated for their antiviral properties, particularly against HIV. In studies evaluating the efficacy of various compounds, certain thieno[2,3-b]pyridines were found to inhibit the function of the HIV Rev protein, which is essential for viral replication. This inhibition was assessed using enzyme-linked immunosorbent assays (ELISA) to measure p24 antigen levels in infected cells .
Case Study: HIV Inhibition
- Compound Concentration : Tested at 10 µM
- Results : Compounds inhibited p24 production by over 50%, indicating significant antiviral activity.
- Implications : This suggests potential for developing new antiviral agents targeting HIV.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its action as a dual inhibitor of cyclooxygenase (COX) enzymes and lipoxygenase (LOX). These enzymes are pivotal in eicosanoid biosynthesis, which is involved in inflammatory responses. In experimental models, certain derivatives exhibited greater potency than traditional anti-inflammatory drugs like ibuprofen .
Case Study: In Vivo Anti-inflammatory Activity
- Model Used : Rat paw edema model
- Results : Compounds showed IC50 values lower than that of ibuprofen for COX inhibition.
- : These findings support the development of new anti-inflammatory therapies based on thieno[2,3-b]pyridine structures.
Kinase Inhibition
Another significant application of thieno[2,3-b]pyridine derivatives is their role as inhibitors of various kinases involved in disease processes such as autoimmune disorders and cancer. For example, some compounds have been identified as inhibitors of the IκB kinase (IKK) complex, which is implicated in inflammatory and autoimmune diseases .
Case Study: IKK Inhibition
- Target Kinase : IKK complex
- Therapeutic Area : Autoimmune diseases
- Outcome : Compounds demonstrated effective inhibition in vitro.
Synthesis and Structural Variations
The synthesis of this compound and its derivatives has been a focus of research to optimize their biological activity. Variations in substituents at different positions on the thieno[2,3-b]pyridine scaffold can significantly influence their pharmacological properties. For instance, modifications can enhance lipophilicity or alter interactions with biological targets .
Mechanism of Action
The mechanism of action of 3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. However, amino groups are critical for receptor binding in CNS-targeted compounds .
- Ester/Carboxamide Derivatives : Esters (e.g., ethyl carboxylates) are common intermediates for dyes and fluorescent brighteners, while carboxamides (e.g., kinase inhibitors) enhance target specificity .
- Biological Activity : Methyl and methoxy groups at positions 4 and 6 are conserved in anticancer and antimicrobial derivatives, suggesting their role in scaffold stability and bioactivity .
Physicochemical Properties
- Methoxy vs. For instance, methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (C₁₁H₁₂N₂O₂S, MW 236.29) has a logP ~2.5, while methoxy analogs may exhibit higher hydrophobicity .
- Thermal Stability : Esters (e.g., ethyl carboxylates) have lower melting points (~150–200°C) compared to carboxamides (>250°C) due to weaker intermolecular forces .
Biological Activity
3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine is a compound belonging to the thienopyridine class, which has garnered significant attention due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its unique thieno-pyridine structure, which contributes to its biological properties. The chemical formula is , and it exhibits various pharmacological activities due to the presence of both thiophene and pyridine rings.
Antimicrobial Activity
Research indicates that thienopyridines, including this compound, exhibit notable antimicrobial properties. A study highlighted that derivatives of thienopyridines were effective against a range of pathogens, including Staphylococcus epidermidis and Leishmania amazonensis . The mechanism involves the inhibition of bacterial histidine kinase autophosphorylation, which is crucial for bacterial growth and survival.
Anticancer Properties
The compound has shown promise in anticancer research. Thienopyridine derivatives have been reported to inhibit various cancer cell lines through mechanisms such as induction of apoptosis and cell cycle arrest. For instance, compounds related to this compound have demonstrated antiproliferative effects against human cancer cell lines .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Studies have indicated that it acts as a dual inhibitor of key enzymes involved in eicosanoid biosynthesis—cyclooxygenase (COX) and lipoxygenase (LOX). In a rat paw edema model, certain thienopyridine derivatives exhibited higher potency than ibuprofen . This suggests potential applications in treating inflammatory disorders.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX and LOX involved in inflammatory pathways.
- Modulation of Signal Transduction : Thienopyridines can influence signaling pathways related to cell proliferation and apoptosis.
- Antiviral Activity : Some studies suggest that derivatives can inhibit viral replication by targeting components of the viral life cycle .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation of substituted pyridine precursors with sulfur-containing reagents. For example, one-pot methods using hexamethylenetetramine and acetic acid under reflux conditions (120°C) have been effective for analogous thienopyridine frameworks . Key intermediates, such as ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, are synthesized via regioselective cyclization, followed by functional group modifications (e.g., methoxylation via nucleophilic substitution or oxidation-reduction sequences) .
Q. How can researchers characterize the structural purity of this compound derivatives?
- Methodological Answer : Advanced analytical techniques are critical:
- NMR Spectroscopy : 1H and 13C NMR (including DEPT and 2D experiments) confirm regiochemistry and substituent positions. For example, methoxy groups exhibit distinct singlet peaks in 1H NMR (~δ 3.8–4.0 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formulas, particularly for detecting isotopic patterns (e.g., sulfur-34 in thienopyridines) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, essential for confirming stereochemistry in complex derivatives .
Q. What biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Initial screening often includes:
- Cytotoxicity Assays : MTT or resazurin-based assays against cancer cell lines (e.g., MCF-7, HepG2) to assess IC50 values .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for muscarinic M4 receptors) to evaluate allosteric modulation potential, as seen in structurally related β-amino carboxamide pharmacophores .
- Enzyme Inhibition : Fluorometric assays targeting kinases or growth factor receptors (e.g., FGFRs), with IC50 determination via dose-response curves .
Advanced Research Questions
Q. How do substitution patterns on the thienopyridine core influence receptor binding affinity and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Methoxy Positioning : The 3-methoxy group enhances metabolic stability but may reduce solubility. Computational docking (e.g., AutoDock Vina) shows that para-substituted methoxy groups improve hydrophobic interactions with receptor pockets .
- Methyl Groups : 4,6-Dimethyl substitution optimizes steric bulk, as seen in M4 PAM chemotypes, where these groups prevent off-target binding to mAChR subtypes .
- Bioisosteric Replacements : Replacing the thieno ring with pyrrolo[2,3-b]pyridine alters π-π stacking but retains affinity for FGFRs, as shown in comparative IC50 assays .
Q. What strategies resolve low yield in the cyclization step during thienopyridine synthesis?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in heterocyclization, while microwave-assisted synthesis reduces side-product formation .
- Purification Techniques : Gradient flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC (C18 column) isolates high-purity fractions, critical for pharmacological studies .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess binding stability of this compound in receptor active sites (e.g., M4 mAChR) over 100-ns trajectories using GROMACS .
- QSAR Modeling : Utilizes descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor counts to correlate structural features with IC50 values in cytotoxicity datasets .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic substitution, validated by experimental NMR shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
